An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
An In-Depth Technical Guide to 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-2-phenylbenzimidazoline, commonly abbreviated as DMPBI, is a versatile and powerful organohydride reducing agent. Its efficacy in the mild and selective reduction of various functional groups, coupled with its convenient preparation and the ability to be regenerated, has established it as a valuable tool in modern organic synthesis. This technical guide provides a comprehensive overview of DMPBI, including its synthesis, physicochemical properties, and detailed mechanistic insights into its mode of action. Special emphasis is placed on its practical applications, with detailed experimental protocols for the reduction of key substrate classes. This document is intended to serve as a practical resource for researchers in academia and industry, enabling them to effectively utilize DMPBI in their synthetic endeavors.
Introduction
In the ever-evolving landscape of synthetic organic chemistry, the demand for mild, selective, and environmentally benign reagents is paramount. Organohydride reagents, which mimic the function of biological reducing cofactors like NADH, have emerged as a compelling alternative to traditional metal-based hydrides. Among these, 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) has garnered significant attention as a potent C-H hydride donor.[1] Its utility stems from its ability to effect the reduction of a variety of functional groups, including α-halo ketones and α,β-unsaturated carbonyl compounds, under mild conditions.[2][3] This guide will delve into the essential technical aspects of DMPBI, providing the necessary information for its synthesis, characterization, and application in organic synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective use and handling. The key physicochemical data for DMPBI are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3652-92-4 | [4] |
| Molecular Formula | C₁₅H₁₆N₂ | [4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 93-94 °C | |
| Boiling Point | 359.9 ± 42.0 °C (Predicted) | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature |
Synthesis and Regeneration
The accessibility of a reagent is a key factor in its widespread adoption. DMPBI can be readily synthesized in the laboratory and, importantly, the spent reagent can be efficiently regenerated, adding to its cost-effectiveness and sustainability.
Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
The most common and straightforward synthesis of DMPBI involves the condensation of N,N'-dimethyl-o-phenylenediamine with benzaldehyde.[2][3] This reaction is typically acid-catalyzed and proceeds in high yield.
Experimental Protocol:
-
Reactants:
-
N,N'-dimethyl-o-phenylenediamine
-
Benzaldehyde
-
Methanol (as solvent)
-
Glacial acetic acid (as catalyst)
-
Petroleum ether (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve N,N'-dimethyl-o-phenylenediamine in methanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from petroleum ether to afford pure 1,3-dimethyl-2-phenylbenzimidazoline as a white to off-white solid.[2][3]
-
Synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline.
Regeneration of DMPBI
A significant advantage of DMPBI is that its oxidized form, the 1,3-dimethyl-2-phenylbenzimidazolium ion, can be readily reduced back to DMPBI.[2][4] This recycling process enhances the atom economy and reduces waste. The most common method for this regeneration is the use of sodium borohydride.[2][3]
Experimental Protocol:
-
Reactants:
-
1,3-Dimethyl-2-phenylbenzimidazolium salt (spent reagent)
-
Sodium borohydride (NaBH₄)
-
Methanol (as solvent)
-
-
Procedure:
-
Dissolve the 1,3-dimethyl-2-phenylbenzimidazolium salt in methanol in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the regenerated 1,3-dimethyl-2-phenylbenzimidazoline.
-
Regeneration of DMPBI.
Spectroscopic Characterization
Unequivocal characterization of DMPBI is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.
-
¹H NMR: The proton NMR spectrum of DMPBI is expected to show characteristic signals for the aromatic protons of the benzimidazole and phenyl rings, as well as singlets for the two N-methyl groups and the C2-proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the N-methyl carbons, and the C2 carbon of the benzimidazoline ring. A study on 2-arylbenzimidazoline derivatives provides insights into the expected chemical shifts.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C-N stretching vibrations of the heterocyclic ring system.
-
Mass Spectrometry (MS): The mass spectrum of DMPBI will show a molecular ion peak (M⁺) corresponding to its molecular weight.
Mechanism of Action
The reducing ability of DMPBI is attributed to its capacity to act as a hydride (H⁻) or hydrogen atom (H•) donor. In the presence of a suitable substrate, the C2-H bond of the benzimidazoline ring is cleaved, leading to the transfer of a hydride equivalent and the formation of the resonance-stabilized 1,3-dimethyl-2-phenylbenzimidazolium cation.[4]
Mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided strong evidence for a hydride transfer mechanism in many reactions involving DMPBI. For instance, a significant primary kinetic isotope effect was observed in the reaction of DMPBI with NAD⁺ analogues, which is consistent with the C-H bond being broken in the rate-determining step.
The overall redox process can be depicted as follows:
General mechanism of reduction by DMPBI.
Applications in Organic Synthesis
DMPBI has proven to be a highly effective reagent for a range of reductive transformations. Its mild nature often allows for high functional group tolerance.
Reductive Dehalogenation of α-Halo Carbonyl Compounds
One of the primary applications of DMPBI is the reductive dehalogenation of α-halo ketones to the corresponding parent ketones.[2] This reaction is typically carried out under mild, neutral conditions and provides a valuable alternative to harsher reducing agents.
General Reaction:
R-C(=O)-CH(X)-R' + DMPBI → R-C(=O)-CH₂-R' + [DMPBI]⁺X⁻
Experimental Protocol: Reduction of Phenacyl Bromide
-
Reactants:
-
Phenacyl bromide
-
1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
Dissolve phenacyl bromide in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a stoichiometric amount of DMPBI to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by standard workup procedures, which may include washing with water to remove the benzimidazolium salt, followed by extraction, drying, and solvent evaporation.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
-
Conjugate Reduction of α,β-Unsaturated Carbonyl Compounds
DMPBI is also capable of effecting the 1,4-conjugate reduction of α,β-unsaturated ketones (enones) and aldehydes to the corresponding saturated carbonyl compounds.[3] This transformation is highly valuable in organic synthesis for the selective reduction of a carbon-carbon double bond in the presence of a carbonyl group.
General Reaction:
R-CH=CH-C(=O)-R' + DMPBI → R-CH₂-CH₂-C(=O)-R' + [DMPBI]⁺
Experimental Protocol: Reduction of Chalcone
-
Reactants:
-
Chalcone
-
1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chalcone in the chosen anhydrous solvent.
-
Add a stoichiometric amount of DMPBI to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture by washing with water, extracting the product into an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting saturated ketone by column chromatography on silica gel or by recrystallization.
-
Table of Representative Reductions with DMPBI:
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Phenacyl bromide | Acetophenone | Acetonitrile, room temp. | High | [5] |
| 2-Bromoacetophenone | Acetophenone | Acetonitrile, room temp. | High | [5] |
| Chalcone | Dihydrochalcone | Acetonitrile, room temp. | High | [3] |
| α,β-Epoxy ketones | β-Hydroxy ketones | Acetic acid, photoinduced | Good | [4] |
Safety and Handling
1,3-Dimethyl-2-phenylbenzimidazoline is a stable solid that can be handled in the air. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Dimethyl-2-phenylbenzimidazoline has established itself as a valuable and versatile organohydride reducing agent in the synthetic chemist's toolbox. Its ease of preparation, mild reaction conditions, and the ability to be regenerated make it an attractive alternative to traditional metal hydrides. The applications in reductive dehalogenation and conjugate reduction highlight its utility in selective transformations. A clear understanding of its mechanistic underpinnings, centered around hydride transfer, allows for the rational design of new synthetic strategies. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently and effectively employ DMPBI in their synthetic endeavors.
References
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Chikashita, H., et al. (1986). 1,3-Dimethyl-2-phenylbenzimidazoline as a novel and efficient reagent for mild reductive dehalogenation of .alpha.-halo carbonyl compounds and acid chlorides. Journal of Organic Chemistry, 51(26), 5400–5405. [Link]
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MDPI. (2020). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. IJPPR, 3(1), 45-53. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Molecules, 27(15), 4991. [Link]
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Organic Syntheses. (2015). 1,3-‐Dimethylimidazoyl-‐2-‐ylidene borane. Organic Syntheses, 92, 342-355. [Link]
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